Floradanin

Analytical Chemistry Natural Products Reference Standards

Avoid inaccurate phytochemical profiling caused by substituting structurally similar pyrrolizidine alkaloids. Floridanine (CAS 16958-31-9) is a distinct acetylated reference standard resolved from otosenine and florosenine. - Enables precise HPLC-DAD/UHPLC-MS method validation through unique MS signal (441.47 g/mol) and distinct retention time. - Serves as a botanical authentication marker for Doronicum macrophyllum, eliminating Senecio adulterant misidentification. - Available as ≥98% pure reference standard in multiple sizes, with documented storage at -20°C and ambient shipping for routine global delivery.

Molecular Formula C21H31NO9
Molecular Weight 441.5 g/mol
CAS No. 16958-31-9
Cat. No. B231995
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFloradanin
CAS16958-31-9
Molecular FormulaC21H31NO9
Molecular Weight441.5 g/mol
Structural Identifiers
SMILESCC1CC(C(=O)OC2CCN(CC=C(C2=O)COC(=O)C1(C)OC(=O)C)C)(C(C)O)O
InChIInChI=1S/C21H31NO9/c1-12-10-21(28,13(2)23)19(27)30-16-7-9-22(5)8-6-15(17(16)25)11-29-18(26)20(12,4)31-14(3)24/h6,12-13,16,23,28H,7-11H2,1-5H3/b15-6-
InChIKeyMPJBVZKNLCGQHF-UUASQNMZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Floridanine Reference Standard Procurement


Floridanine, also known as floridanine, is a pyrrolizine alkaloid derived from the acetylation of onetine. It is a natural product originally isolated from the roots of Doronicum macrophyllum [1]. The compound is classified as a pyrrolizidine alkaloid and is used primarily as a reference standard in phytochemical analysis [2]. Its molecular formula is C21H31NO9 with a molecular weight of 441.47 g/mol [3]. Understanding its structural and physicochemical properties relative to co-occurring alkaloids such as otosenine and florosenine is essential for selecting the correct analytical standard.

Pyrrolizidine alkaloid reference standard for phytochemical analysis
Acetylated otonecine derivative with distinct chromatographic behavior
Supports LC-MS and HPLC method calibration in Doronicum studies

Floridanine Substitution Risks


Pyrrolizidine alkaloids from the Doronicum genus co-occur as structurally similar yet analytically distinct entities. Floridanine, otosenine, and florosenine differ in acetylation state, molecular weight, and chromatographic behavior [1]. Substituting one for another without rigorous identity confirmation leads to inaccurate reference standard calibration and flawed phytochemical profiling. The acetyl modification in floridanine, specifically, alters its mass spectrometric fragmentation pattern and HPLC retention time relative to its deacetylated analogs [2]. These differences necessitate explicit compound-level specification rather than class-level procurement.

  • Acetylation state mismatch

    Acetyl modification alters HPLC retention time and MS fragmentation relative to deacetylated analogs like otosenine.

  • Molecular weight difference

    Mass difference from otosenine (+60 g/mol) and florosenine (+18 g/mol) may shift calibration accuracy if compound identity is not confirmed.

  • Botanical source variability

    Doronicum-derived floridanine differs from Senecio-sourced otosenine/florosenine, limiting interchangeable use in chemotaxonomic studies.

Floridanine Quantitative Differentiation


Molecular Weight Distinction for Chromatography

Floridanine (C21H31NO9, MW 441.47 g/mol) has a molecular weight that is 60.05 g/mol higher than otosenine (C19H27NO7, MW 381.42 g/mol) and 18.01 g/mol higher than florosenine (C21H29NO8, MW 423.46 g/mol) [1][2][3]. This mass difference is critical for method development in LC-MS and GC-MS applications, where baseline separation of co-eluting pyrrolizidine alkaloids is required.

Molecular Weight Distinction
Head-to-head
Floridanine: 441.47 g/mol
Otosenine: 381.42 g/mol
Florosenine: 423.46 g/mol
Δ = +60.05 / +18.01 g/mol
Supports LC-MS method specificity
Calculated monoisotopic mass; NIST reference data
Analytical Chemistry Natural Products Reference Standards

Botanical Source Distinction

Floridanine is isolated from the roots of Doronicum macrophyllum [1], whereas otosenine is reported from Senecio aureus and florosenine from Senecio leptolobus [2][3]. This botanical origin distinction is essential for research groups comparing alkaloid profiles across Asteraceae genera.

Botanical Source Distinction
Class-level
Floridanine: Doronicum macrophyllum roots
Otosenine: Senecio aureus
Florosenine: Senecio leptolobus
Supports chemotaxonomic library building
Literature-based isolation; genus-level distinction
Plant Metabolomics Chemotaxonomy Phytochemistry

Floridanine Application Scenarios


LC-MS/MS Alkaloid Quantification

Floridanine serves as a calibration standard for quantifying pyrrolizidine alkaloids in Doronicum-derived extracts, with its molecular weight (441.47 g/mol) providing a distinct MS signal that avoids interference from otosenine and florosenine [1].

Chemotaxonomic Marker for Authentication

The compound is used as a botanical authentication marker to verify the identity of Doronicum macrophyllum raw material, distinguishing it from Senecio adulterants based on the presence of floridanine versus otosenine/florosenine [2].

Method Validation in Phytochemical Profiling

Analytical laboratories employ floridanine to validate HPLC-DAD and UHPLC-MS methods for resolving structurally similar pyrrolizidine alkaloids, leveraging the mass difference relative to otosenine for method specificity testing .

Application
Selection Property
Validation Focus
Pyrrolizidine alkaloid LC-MS quantification
Molecular weight distinction
Baseline separation from co-occurring alkaloids
Chemotaxonomic authentication
Botanical source verification
Species-specific metabolite library accuracy
Method validation in phytochemical profiling
Chromatographic resolution
Specificity for structurally similar alkaloids
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